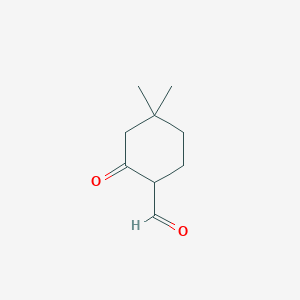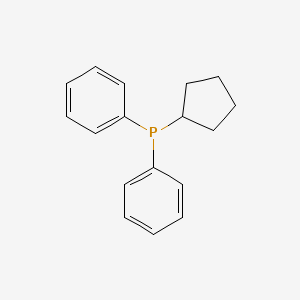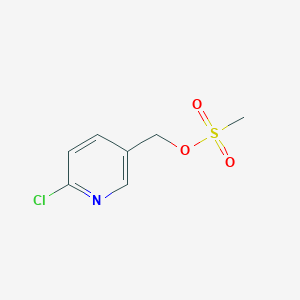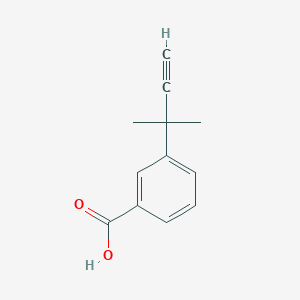
3-(2-Methylbut-3-yn-2-yl)benzoic acid
概要
説明
3-(2-Methylbut-3-yn-2-yl)benzoic acid is an organic compound with a unique structure that includes a benzene ring substituted with a carboxylic acid group and a 1,1-dimethylprop-2-yn-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbut-3-yn-2-yl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the reaction of benzoic acid with 1,1-dimethylprop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-(2-Methylbut-3-yn-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonic, or other substituted benzene derivatives.
科学的研究の応用
3-(2-Methylbut-3-yn-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Methylbut-3-yn-2-yl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, affecting their activity. Additionally, the benzene ring and the 1,1-dimethylprop-2-yn-1-yl group can interact with hydrophobic pockets in target molecules, influencing their function .
類似化合物との比較
Similar Compounds
Benzoic acid: A simpler structure with only a carboxylic acid group attached to the benzene ring.
4-Methylbenzoic acid: Contains a methyl group instead of the 1,1-dimethylprop-2-yn-1-yl group.
3-(1,1-Dimethylprop-2-yn-1-yl)phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
3-(2-Methylbut-3-yn-2-yl)benzoic acid is unique due to the presence of the 1,1-dimethylprop-2-yn-1-yl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .
特性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
3-(2-methylbut-3-yn-2-yl)benzoic acid |
InChI |
InChI=1S/C12H12O2/c1-4-12(2,3)10-7-5-6-9(8-10)11(13)14/h1,5-8H,2-3H3,(H,13,14) |
InChIキー |
HTXMNMGTXWIVMM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#C)C1=CC=CC(=C1)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methanesulfonyl-4-[benzimidazol-1-yl]pyrimidine](/img/structure/B8477948.png)
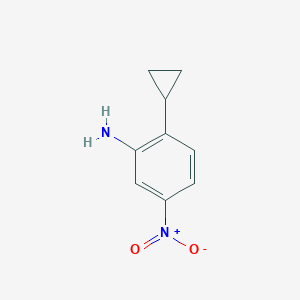
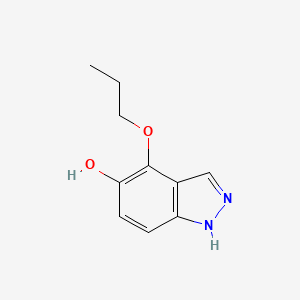
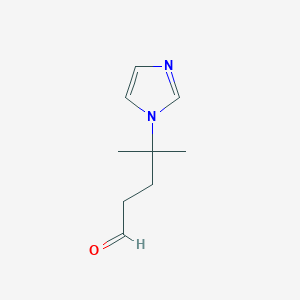
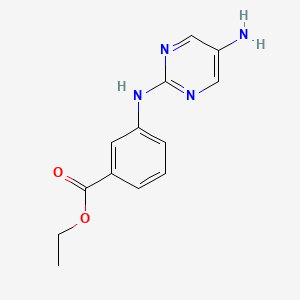
![2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethanamine](/img/structure/B8477979.png)
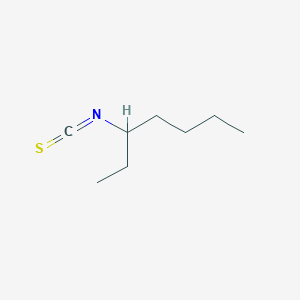
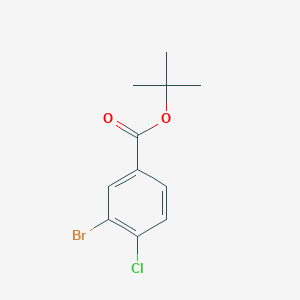
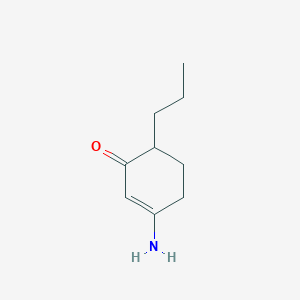
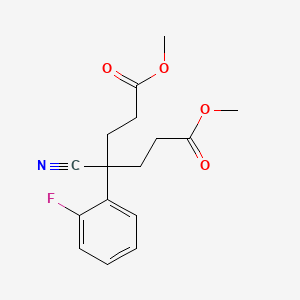
![Phenol, 4-[(4-methoxyphenyl)-1-naphthalenylmethyl]-2-methyl-](/img/structure/B8478019.png)
